Physicochemical properties of "6-Bromoquinazoline-4-thiol"
Physicochemical properties of "6-Bromoquinazoline-4-thiol"
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinazoline-4-thiol
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the quinazoline scaffold has garnered significant attention due to its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] This guide focuses on a specific, yet crucial, derivative: 6-Bromoquinazoline-4-thiol. The introduction of a bromine atom at the 6-position and a thiol group at the 4-position of the quinazoline ring system creates a molecule with unique electronic and steric properties, making it a valuable intermediate and a pharmacologically relevant entity.
Derivatives of 6-bromo-quinazoline have shown particular promise as potent anticancer agents, with many exhibiting inhibitory activity against key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell growth that is often dysregulated in cancer.[1][2][4] Understanding the fundamental physicochemical properties of 6-Bromoquinazoline-4-thiol is therefore not an academic exercise, but a prerequisite for its rational application in synthesis, purification, formulation, and structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive examination of the known physicochemical properties of 6-Bromoquinazoline-4-thiol. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the causality behind analytical methodologies and the practical workflows required to characterize this and similar molecules.
Core Physicochemical Properties
The intrinsic properties of a molecule dictate its behavior in both chemical and biological systems. For 6-Bromoquinazoline-4-thiol, these properties provide the foundation for its handling, reactivity, and potential as a drug scaffold. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂S | [5] |
| Molecular Weight | 241.11 g/mol | [5] |
| Appearance | Inferred to be a solid at room temperature. | [6][7] |
| Boiling Point | 369.8 ± 22.0 °C at 760 mmHg | [5] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| LogP (Octanol-Water Partition Coefficient) | 1.80 | [5] |
| Refractive Index | 1.743 | [5] |
| Flash Point | 177.4 ± 22.3 °C | [5] |
Tautomerism: It is critical to recognize that 6-Bromoquinazoline-4-thiol can exist in tautomeric equilibrium with its thione form, 6-Bromo-3H-quinazoline-4-thione. In the solid state and in most solvents, the thione form is generally predominant for related heterocyclic systems. This equilibrium is crucial as it affects the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.
Solubility Profile: Quantitative solubility data for 6-Bromoquinazoline-4-thiol is not extensively documented in public literature, a common situation for specialized research chemicals.[8][9] However, based on its molecular structure—a polar heterocyclic core with a lipophilic bromo substituent—we can infer its likely solubility behavior. It is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and sparingly soluble in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexane is predicted to be poor. This profile is critical for selecting appropriate solvent systems for chemical reactions, purification (e.g., recrystallization), and for preparing stock solutions for biological assays. For precise applications, experimental determination is essential.
Synthesis and Chemical Reactivity
The synthesis of 6-Bromoquinazoline-4-thiol typically leverages established methods for quinazoline chemistry. A common and effective approach involves the conversion of the corresponding 6-Bromoquinazolin-4-one. The oxygen atom of the amide group in the quinazolinone can be replaced with a sulfur atom using a thionating agent, with Lawesson's reagent being a widely used and efficient choice for this transformation.[10] The precursor, 6-Bromoquinazolin-4-one, can itself be synthesized from 5-bromoanthranilic acid.[2][3]
The thiol (-SH) group is a key reactive handle. It is a potent nucleophile, allowing for S-alkylation and S-acylation reactions to readily introduce a wide variety of substituents. This reactivity is extensively exploited to create libraries of novel 6-bromoquinazoline derivatives for screening as potential therapeutic agents.[2]
Caption: Generalized synthesis of 6-Bromoquinazoline-4-thiol.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are paramount in scientific research. A combination of spectroscopic and analytical techniques is employed to fully characterize 6-Bromoquinazoline-4-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons. Protons at positions 5, 7, and 8 will likely appear as doublets or doublet of doublets, and the proton at position 2 will be a singlet. The N-H and S-H protons (depending on the tautomeric form and solvent) would appear as broad singlets. For example, in related 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the quinazoline protons are observed in the δ 7.5–8.4 ppm range.[2]
-
¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The C=S carbon (thione tautomer) would be expected to appear significantly downfield.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₅BrN₂S. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.[11][12]
X-ray Crystallography: While spectroscopic methods provide information about connectivity and the electronic environment, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[13] This technique reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are invaluable for understanding its physical properties and for computational modeling studies like molecular docking.[14][15] To date, a public crystal structure for 6-Bromoquinazoline-4-thiol has not been reported, representing an opportunity for further research.
Caption: Standard workflow for molecular structure determination.
Relevance in Drug Discovery
The 6-bromoquinazoline core is a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated as anticancer agents, largely due to their ability to act as ATP-competitive inhibitors of tyrosine kinases, such as EGFR.[1][2] The EGFR signaling pathway is a critical driver of cell proliferation and survival, and its hyperactivity is a hallmark of many cancers. FDA-approved drugs like Gefitinib and Erlotinib, which are based on the related 4-anilinoquinazoline scaffold, validate the therapeutic potential of this chemical class.
The 6-bromo substituent often enhances binding affinity within the ATP-binding pocket of kinases. The 4-thiol group serves as a versatile anchor point for attaching various side chains, allowing chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. Molecular docking studies on related compounds have shown that the quinazoline core establishes key hydrogen bonds with the hinge region of the kinase domain, while substituents can explore adjacent hydrophobic pockets.[4]
Caption: Inhibition of the EGFR signaling pathway.
Experimental Protocols
To empower researchers, this section provides standardized, self-validating protocols for determining key physicochemical properties.
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard method for determining the thermodynamic solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of 6-Bromoquinazoline-4-thiol in a selected solvent at a controlled temperature.
Materials:
-
6-Bromoquinazoline-4-thiol
-
Selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid 6-Bromoquinazoline-4-thiol to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For more effective separation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).[8]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter to remove any residual solid particles.[8]
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC-UV). A standard curve of known concentrations must be prepared to ensure accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.[8]
Trustworthiness Check: The protocol is self-validating by ensuring the presence of excess solid at the end of the experiment, confirming that saturation was achieved. Reproducibility should be confirmed by running the experiment in triplicate.
Protocol 2: Single Crystal Growth for X-ray Diffraction
This protocol provides general methods for growing single crystals suitable for structural analysis.
Objective: To obtain well-ordered single crystals of 6-Bromoquinazoline-4-thiol.
Causality: Crystal growth requires creating a supersaturated solution from which the compound slowly precipitates in an ordered lattice rather than as an amorphous powder. The key is to approach the point of insolubility very slowly.
Methods:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation in a clean vial. The solvent should be relatively volatile.
-
Cover the vial with a cap that has small perforations (or with parafilm pierced with a needle).
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Solvent/Anti-Solvent):
-
Dissolve the compound in a "good" solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a volatile "anti-solvent" in which the compound is insoluble.[16]
-
The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the compound's solubility and inducing crystallization.[16]
-
Trustworthiness Check: The quality of the resulting crystals (e.g., clear, well-defined faces, appropriate size) is the primary validation. Suitability is ultimately confirmed by their performance in an X-ray diffractometer.
Conclusion
6-Bromoquinazoline-4-thiol is a molecule of significant interest, standing at the intersection of synthetic chemistry and drug discovery. This guide has synthesized the available data to present a detailed overview of its physicochemical properties, from its molecular structure and solubility to its spectroscopic signatures and synthetic accessibility. Its relevance is underscored by the well-documented anticancer potential of the 6-bromoquinazoline scaffold, particularly as an inhibitor of crucial cell signaling pathways.[1][4]
While much is known or can be reliably inferred, this guide also highlights clear opportunities for future research. The experimental determination of its solubility in various pharmaceutically relevant solvents, the measurement of its pKa, and the definitive elucidation of its three-dimensional structure via X-ray crystallography would provide invaluable data for the scientific community. Such knowledge will undoubtedly accelerate the rational design of new, more effective therapeutic agents based on this promising molecular framework.
References
- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4 - Benchchem.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- 6-Bromoquinazoline-4-thiol 544461-20-3 - Guidechem.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
- (PDF)
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.
- SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE BUCHWALD-HARTWIG METHOD - axborotnoma.uz.
- Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers - Benchchem.
- 6-Bromoquinazolin-4-ol | 32084-59-6 - ChemicalBook.
- 6-bromoquinazolin-4-ol | 32084-59-6 - Sigma-Aldrich.
- Synthesis of 6-bromo quinazoline-2-thiol | Download Scientific Diagram - ResearchG
- 6-Bromoquinazolin-4-ol | 32084-59-6 - Sigma-Aldrich.
- Navigating the Structural Landscape of 6-Bromoindolin-4-ol Derivatives: A Compar
- Insights into Structural Analysis via Crystallographic and X- ray Diffraction Techniques | Journal of Science and Technology.
- Physical properties of 6-Bromoindolin-4-ol (melting point, solubility) - Benchchem.
- X‐Ray crystallographic structures of compounds 4 a, 6 a, 6 b, and 7 a.
- Demystifying X-ray Crystallography - stoltz2.caltech.edu.
- 6-Bromoquinazolin-4-amine | 21419-48-7 - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 6-Bromoquinazolin-4-ol | 32084-59-6 [sigmaaldrich.com]
- 7. 6-Bromoquinazolin-4-amine | 21419-48-7 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. axborotnoma.uz - SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE BUCHWALD-HARTWIG METHOD [axborotnoma.uz]
- 11. 6-Bromoquinazolin-4-ol | 32084-59-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. jst.org.in [jst.org.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
